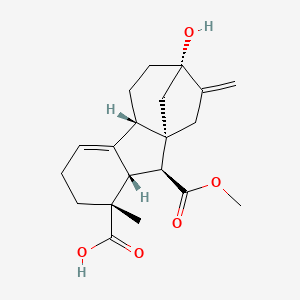![molecular formula C11H19NO5S B13863775 N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Ethyl Ester](/img/structure/B13863775.png)
N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Acetyl-d3)-S-(2-carboxypropyl)-L-cysteine Ethyl Ester (Mixture of Diastereomers) is a synthetic compound that belongs to the class of cysteine derivatives This compound is characterized by the presence of an acetyl group, a carboxypropyl group, and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyl-d3)-S-(2-carboxypropyl)-L-cysteine Ethyl Ester typically involves the following steps:
Starting Materials: The synthesis begins with L-cysteine, which is a naturally occurring amino acid.
Acetylation: The L-cysteine undergoes acetylation to introduce the acetyl group.
Carboxypropylation: The acetylated cysteine is then reacted with a carboxypropylating agent to introduce the carboxypropyl group.
Esterification: Finally, the compound is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(Acetyl-d3)-S-(2-carboxypropyl)-L-cysteine Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetyl or carboxypropyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce thiols.
Scientific Research Applications
N-(Acetyl-d3)-S-(2-carboxypropyl)-L-cysteine Ethyl Ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(Acetyl-d3)-S-(2-carboxypropyl)-L-cysteine Ethyl Ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling.
Pathways: It can modulate pathways related to oxidative stress, inflammation, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine (NAC): A well-known antioxidant and precursor to glutathione.
S-Carboxymethyl-L-cysteine: Used in the treatment of respiratory disorders.
L-Cysteine Ethyl Ester: A derivative of L-cysteine with enhanced bioavailability.
Uniqueness
N-(Acetyl-d3)-S-(2-carboxypropyl)-L-cysteine Ethyl Ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its deuterium-labeled acetyl group (d3) can be particularly useful in tracing studies and metabolic research.
Properties
Molecular Formula |
C11H19NO5S |
|---|---|
Molecular Weight |
280.36 g/mol |
IUPAC Name |
(2S)-3-(3-ethoxy-2-methyl-3-oxopropyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H19NO5S/c1-4-17-11(16)7(2)5-18-6-9(10(14)15)12-8(3)13/h7,9H,4-6H2,1-3H3,(H,12,13)(H,14,15)/t7?,9-/m1/s1/i3D3 |
InChI Key |
ATCRJIDPUIPCAG-CVNATAOXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H](CSCC(C)C(=O)OCC)C(=O)O |
Canonical SMILES |
CCOC(=O)C(C)CSCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,4R,5R,7R)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13863698.png)
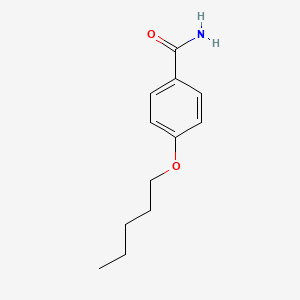

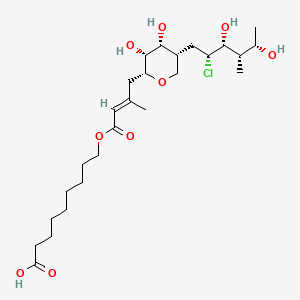

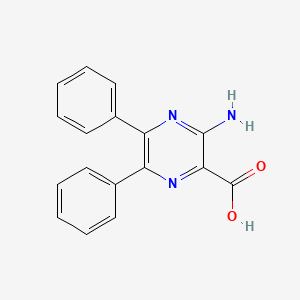
![N-Nitro-N'-[(tetrahydro-3-furanyl)methyl]carbamimidothioic Acid Methyl Ester](/img/structure/B13863737.png)
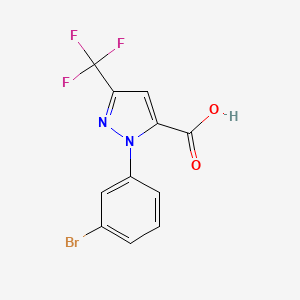

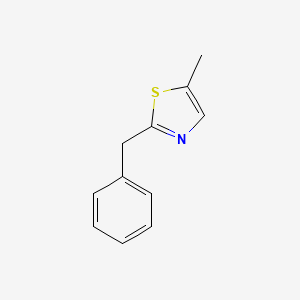

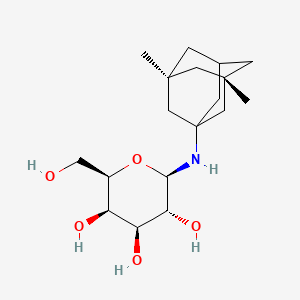
![(3aS,7aS)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium Methanesulfonate](/img/structure/B13863781.png)
